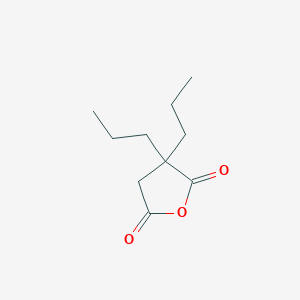
3,3-Dipropyldihydrofuran-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dipropyldihydrofuran-2,5-dione is an organic compound with the molecular formula C10H16O3 It is a derivative of succinic acid, characterized by the presence of two propyl groups attached to the succinic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,3-Dipropyldihydrofuran-2,5-dione can be synthesized through the reaction of 2,2-dipropylsuccinic acid with acetic anhydride. The reaction typically occurs under mild conditions, with the use of a catalyst such as sulfuric acid to facilitate the formation of the anhydride. The reaction can be represented as follows:
2,2-Dipropylsuccinic acid+Acetic anhydride→2,2-Dipropylsuccinic acid anhydride+Acetic acid
Industrial Production Methods: In industrial settings, the production of 2,2-dipropylsuccinic acid anhydride may involve the use of more efficient and scalable methods. One such method includes the use of triphenylphosphine and trichloroisocyanuric acid as reagents, which allow for the direct synthesis of the anhydride from the corresponding carboxylic acid under mild conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dipropyldihydrofuran-2,5-dione undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2,2-dipropylsuccinic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Primary or secondary amines, sometimes with a base to neutralize the byproduct acid.
Major Products Formed:
Hydrolysis: 2,2-Dipropylsuccinic acid.
Alcoholysis: 2,2-Dipropylsuccinic acid esters.
Aminolysis: 2,2-Dipropylsuccinic acid amides.
Applications De Recherche Scientifique
3,3-Dipropyldihydrofuran-2,5-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: Investigated for its potential role in modifying biological molecules, such as proteins and peptides.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and other materials, where its unique chemical properties can be advantageous
Mécanisme D'action
The mechanism of action of 2,2-dipropylsuccinic acid anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive and can undergo nucleophilic attack by various nucleophiles, such as water, alcohols, and amines. This leads to the formation of corresponding carboxylic acids, esters, and amides, respectively. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Succinic Anhydride: Lacks the propyl groups, making it less hydrophobic.
Glutaric Anhydride: Contains an additional methylene group in the backbone, altering its reactivity.
Maleic Anhydride: Contains a double bond, leading to different reactivity and applications.
Uniqueness: 3,3-Dipropyldihydrofuran-2,5-dione is unique due to the presence of the propyl groups, which increase its hydrophobicity and influence its reactivity. This makes it particularly useful in applications where hydrophobic interactions are important, such as in the modification of polymers and biological molecules .
Propriétés
Formule moléculaire |
C10H16O3 |
|---|---|
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
3,3-dipropyloxolane-2,5-dione |
InChI |
InChI=1S/C10H16O3/c1-3-5-10(6-4-2)7-8(11)13-9(10)12/h3-7H2,1-2H3 |
Clé InChI |
AIWSGDIPUUXZLT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(=O)OC1=O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



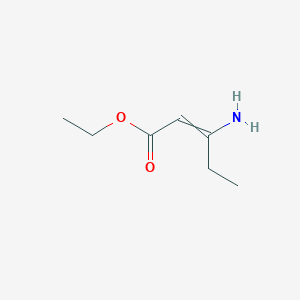
![3-[(3-Nitro-2-pyridinyl)amino]propanoic acid ethyl ester](/img/structure/B8643804.png)
![3-[(Butan-2-yl)sulfanyl]propanenitrile](/img/structure/B8643809.png)
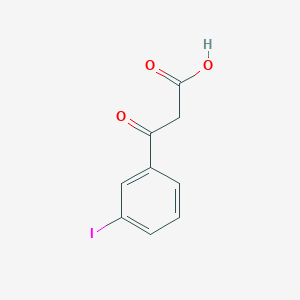

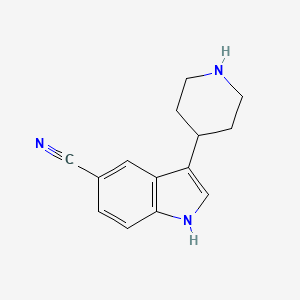



![5,6,6a,7,8,9-Hexahydropyrido[3,2-e]pyrrolo[1,2-a]pyrazine](/img/structure/B8643857.png)
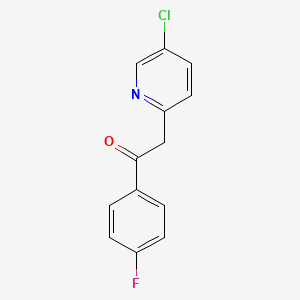
![2-Pyrrolidinone, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (4R)-](/img/structure/B8643876.png)
![Pyrido[2,3-d]pyrimidine-6-carbonitrile, 2,4-diamino-5-methyl-](/img/structure/B8643881.png)
